(5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
[5-(2,4-dichlorophenyl)-2-methylfuran-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-13(16(20)19-4-6-21-7-5-19)9-15(22-10)12-3-2-11(17)8-14(12)18/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFGZONXOLEQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2,4-dichlorophenyl group is coupled with the furan ring in the presence of a palladium catalyst.
Attachment of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where the furan ring is reacted with a morpholine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan ring substituted with a 2,4-dichlorophenyl group and a morpholino group. The synthesis typically involves the following steps:
- Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the 2,4-Dichlorophenyl Group : Achieved via Suzuki-Miyaura coupling with a boronic acid derivative.
- Attachment of the Morpholino Group : Introduced through nucleophilic substitution reactions with a morpholine derivative.
Chemistry
In the realm of chemistry, (5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts furan ring to furanones or oxidized derivatives | Potassium permanganate, Chromium trioxide |
| Reduction | Forms dihydrofuran derivatives | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Introduces other functional groups | Amines or thiols under basic conditions |
The compound has been investigated for its potential biological activities , including antimicrobial and anticancer properties. Studies suggest that it may interact with specific molecular targets, potentially influencing enzyme or receptor activity.
Case Study: Anticancer Activity
A study assessed the compound's efficacy against various cancer cell lines using National Cancer Institute protocols. The results indicated significant antitumor activity with mean growth inhibition values suggesting its potential as an anticancer agent .
Medicinal Applications
Due to its structural features, (5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone is explored as a drug candidate . Its morpholino group can enhance solubility and bioavailability, making it suitable for therapeutic applications.
Example: Drug Development
Research has highlighted its potential in developing new drugs targeting specific diseases based on its interaction with biological pathways .
Industrial Use
In industry, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. Its unique chemical characteristics make it suitable for formulating products that require enhanced durability or functionality.
Mechanism of Action
The mechanism of action of (5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
Pyrazole Derivatives
- Compound 6: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-ylmethanone (MW: 436.72) Structural Differences: Replaces the furan ring with a pyrazole core. Synthesis: Achieved via coupling reactions involving morpholine and chlorinated phenyl precursors, yielding a cream-colored solid (mp: 170–172°C) .
- MJ08: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-ylmethanone Structural Differences: Substitutes morpholine with piperidine. Activity: Acts as a cannabinoid receptor (CB1/CB2) agonist, highlighting the role of heterocyclic cores in receptor binding .
Simpler Morpholino Methanones
- (2,4-Dichlorophenyl)(morpholino)methanone Structural Simplicity: Lacks the furan or pyrazole ring, directly linking the dichlorophenyl group to the morpholino methanone. Applications: Serves as an intermediate in agrochemical synthesis (e.g., metconazole) .
Imidazo-Pyrimidine Derivatives
- Sa-(+)-(6-(Aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-2-yl)(morpholino)methanone Complexity: Features an imidazo-pyrimidine core.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Predicted pKa | Density (g/cm³) |
|---|---|---|---|---|---|
| Target Compound | C17H14Cl2NO3 | ~351 | N/A | N/A | N/A |
| Compound 6 | C21H18Cl3N3O2 | 436.72 | 170–172 | N/A | N/A |
| 5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazol-3-ylmethanone | C20H16Cl3N3O2 | 436.72 | N/A | -2.70 | 1.46 |
| (5-(2-Chloro-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrrol-2-yl)(morpholino)methanone | C17H16ClF3N2O2 | 372.8 | N/A | N/A | N/A |
Key Observations :
- The trifluoromethyl group in introduces electronegativity, which may alter electronic distribution compared to chlorine substituents.
Biological Activity
The compound (5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a dichlorophenyl group and a morpholino group attached to a carbonyl moiety. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in cancer treatment and antimicrobial activity.
Research indicates that compounds similar to (5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone may exert their biological effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has been associated with the induction of apoptosis in cancer cells. Studies have shown that derivatives of similar structures can activate caspases, leading to programmed cell death in tumor cells .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antibacterial properties. For instance, modifications to the phenyl ring have resulted in enhanced activity against Streptococcus pneumoniae, indicating a structure-activity relationship (SAR) that could be exploited for developing new antibiotics .
- Antifibrotic Effects : Some studies indicate potential applications in treating fibrosis, where the compound may modulate fibrotic pathways .
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds, providing insights into the efficacy and safety profile of (5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone:
Toxicity and Safety Profile
While exploring the therapeutic potential, it is crucial to consider the toxicity profile of (5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl)(morpholino)methanone. Preliminary assessments indicate that compounds in this class can exhibit acute toxicity if ingested or if they come into contact with skin . Further toxicological studies are necessary to establish safe dosage levels.
Q & A
Q. How can the synthesis be scaled up while maintaining yield and purity?
- Methodological Answer : Transition from batch to continuous flow reactors for better heat/mass transfer. Process Analytical Technology (PAT) tools (e.g., inline FTIR) enable real-time monitoring. Optimize solvent recovery systems (e.g., distillation) to reduce costs and environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
